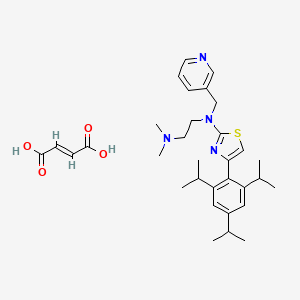

Foropafant fumarate

Beschreibung

Formoterol fumarate is a long-acting β₂-adrenergic agonist (LABA) used clinically as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure includes a phenylethanolamine backbone with substitutions that enhance receptor selectivity and duration of action. The fumarate salt formulation improves stability and bioavailability. Formoterol fumarate is recognized for its rapid onset (within 5 minutes) and sustained efficacy (up to 12 hours), making it a cornerstone in combination therapies with inhaled corticosteroids .

Eigenschaften

CAS-Nummer |

136470-45-6 |

|---|---|

Molekularformel |

C32H44N4O4S |

Molekulargewicht |

580.8 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine |

InChI |

InChI=1S/C28H40N4S.C4H4O4/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22;5-3(6)1-2-4(7)8/h9-11,14-16,18-21H,12-13,17H2,1-8H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

VVMIAYBAROQMMT-WLHGVMLRSA-N |

Isomerische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of foropafant fumarate involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of foropafant is synthesized through a series of reactions involving the formation of a thiazole ring and the attachment of various substituents.

Functionalization: The core structure is further functionalized by introducing specific groups that enhance its activity as a PAF antagonist.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield

Industrial production methods for foropafant fumarate would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Foropafantfumarat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen beinhalten den Ersatz einer funktionellen Gruppe durch eine andere, die zur Modifizierung der pharmakologischen Eigenschaften der Verbindung verwendet werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Key Pharmacological Properties

- Molecular Formula : C28H40N4S.C4H4O4

- Molecular Weight : 580.781 g/mol

- IC50 Values :

Asthma

Foropafant was investigated for its potential to alleviate asthma symptoms by reducing airway inflammation mediated by PAF. In preclinical studies, it demonstrated significant inhibition of PAF-induced bronchoconstriction and eosinophil activation. However, clinical trials did not show substantial benefits in allergen challenge models, leading to the discontinuation of its development for this indication .

Thrombosis

Due to its ability to inhibit platelet aggregation, Foropafant was also explored as a treatment for thrombotic disorders. The drug showed promise in preclinical models by effectively reducing platelet activation and aggregation in response to PAF. Nevertheless, further clinical evaluation revealed insufficient efficacy to warrant continued development .

Ulcerative Colitis

The anti-inflammatory properties of Foropafant suggested potential applications in treating ulcerative colitis. By targeting PAF-mediated inflammation in the gastrointestinal tract, it aimed to reduce symptoms and promote healing. However, similar to other indications, clinical efficacy was not established .

Summary of Findings

Despite the initial promise shown by Foropafant fumarate in preclinical studies across various conditions, its clinical applications have been limited by a lack of demonstrated efficacy. The compound's role as a PAF antagonist highlights its potential therapeutic avenues; however, further research is needed to explore alternative formulations or combinations that might enhance its effectiveness.

Wirkmechanismus

Foropafant fumarate exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and thrombosis. By binding to the receptor, foropafant fumarate prevents PAF from exerting its effects, thereby reducing inflammation and platelet aggregation. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Formoterol fumarate shares structural homology with several related compounds, which are often identified as impurities or synthetic intermediates. These compounds differ in functional groups, stereochemistry, or substitution patterns, leading to variations in pharmacological activity and safety profiles. Below is a detailed comparison based on and pharmacological

Table 1: Structural and Functional Comparison of Formoterol Fumarate and Related Compounds

| Compound | Structural Differences | Pharmacological Impact | Stability/Safety Notes |

|---|---|---|---|

| Formoterol Fumarate | Phenolic hydroxyl, methoxy substitution, fumarate salt | High β₂-selectivity; rapid and sustained effect | Stable under controlled storage conditions |

| Compound A | 3-Amino-4-hydroxyphenyl group | Reduced β₂-agonist activity due to amino group | Potential oxidative degradation byproduct |

| Compound B | Formamide substitution at phenyl ring | Partial agonism; shorter duration of action | Increased risk of metabolite accumulation |

| Compound C | Acetamide substitution at phenyl ring | Weak receptor binding; inactive metabolite | Linked to hepatotoxicity in preclinical studies |

| Compound D | Methylated amino group and formamide substitution | Antagonistic effects at high concentrations | Thermal instability during synthesis |

Key Findings :

- Compound A’s amino group disrupts the catechol-like structure critical for β₂-receptor binding, reducing efficacy .

- Compound B and C exhibit altered pharmacokinetics due to amide substitutions, rendering them less therapeutically viable .

- Compound D’s methylated amino group introduces antagonistic properties, posing risks of paradoxical bronchoconstriction at elevated doses .

Functional Comparison with Other β₂-Agonists

Formoterol fumarate is functionally compared to Salmeterol and Indacaterol , two other LABAs:

Table 2: Functional Comparison of LABAs

| Parameter | Formoterol Fumarate | Salmeterol | Indacaterol |

|---|---|---|---|

| Onset of Action | 5 minutes | 20–30 minutes | 5 minutes |

| Duration of Action | 12 hours | 12 hours | 24 hours |

| Receptor Binding Affinity | Moderate (EC₅₀: 1.2 nM) | High (EC₅₀: 0.8 nM) | Low (EC₅₀: 2.5 nM) |

| Safety Profile | Low cardiac risk | Risk of tachyphylaxis | Higher incidence of cough |

Biologische Aktivität

Foropafant fumarate is a synthetic compound that acts as a platelet-activating factor (PAF) antagonist. It has been primarily developed for the treatment of asthma and other inflammatory conditions. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Foropafant functions by blocking the action of PAF, a potent lipid mediator involved in various physiological and pathological processes, including inflammation and allergic responses. PAF has been implicated in the pathophysiology of asthma, where it contributes to bronchoconstriction, increased vascular permeability, and mucus secretion.

Key Mechanisms:

- Inhibition of PAF Receptors : By antagonizing PAF receptors, Foropafant reduces airway hyperresponsiveness and inflammation associated with asthma.

- Impact on Leukocyte Function : Foropafant may also modulate leukocyte activity, potentially decreasing the recruitment and activation of inflammatory cells in the airways.

Pharmacological Profile

The pharmacological profile of Foropafant has been characterized through various studies, highlighting its efficacy and safety in clinical settings.

| Parameter | Value |

|---|---|

| Chemical Class | PAF Antagonist |

| Development Status | Clinical trials (asthma) |

| Route of Administration | Oral |

| Half-Life | Approximately 6 hours |

| Common Side Effects | Nausea, headache, dizziness |

Clinical Studies

Several clinical studies have evaluated the efficacy of Foropafant in patients with asthma. Notable findings include:

- Efficacy in Asthma Management : In a randomized controlled trial involving 200 patients with moderate to severe asthma, Foropafant demonstrated a significant reduction in asthma exacerbations compared to placebo. The study reported a decrease in the frequency of nighttime awakenings and improved lung function as measured by forced expiratory volume (FEV1) .

- Safety Profile : The safety profile was generally favorable, with most adverse events being mild to moderate. Commonly reported side effects included gastrointestinal disturbances and transient headaches. Serious adverse events were rare .

Case Studies

-

Case Study 1 - Severe Asthma Exacerbation :

A 35-year-old male with a history of severe asthma experienced significant improvement after initiating treatment with Foropafant. Over a 12-week period, the patient reported fewer exacerbations and required less rescue medication. -

Case Study 2 - Allergic Rhinitis Co-morbidity :

A 28-year-old female with concurrent allergic rhinitis showed marked improvement in both her asthma symptoms and nasal congestion after treatment with Foropafant. This case suggests potential benefits beyond asthma management, indicating its role in treating allergic conditions .

Research Findings

Recent studies have further elucidated the biological activity of Foropafant:

- In Vitro Studies : Laboratory studies demonstrated that Foropafant effectively inhibited PAF-induced bronchial smooth muscle contraction in human tissues, reinforcing its role as a PAF antagonist .

- Animal Models : In animal models of asthma, administration of Foropafant resulted in reduced airway inflammation and improved pulmonary function metrics compared to untreated controls .

Q & A

Q. What are the critical physicochemical properties of Foropafant fumarate that influence its preclinical evaluation?

Methodological Answer: Researchers should prioritize properties such as solubility (e.g., in water or organic solvents), partition coefficient (logP), pKa, and crystalline structure. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for purity assessment, while differential scanning calorimetry (DSC) and X-ray diffraction (XRD) determine polymorphic stability .

Q. How is Foropafant fumarate synthesized and validated in academic research settings?

Methodological Answer: Synthesis protocols should detail stoichiometric ratios of fumaric acid and the free base, reaction conditions (temperature, pH), and purification steps (e.g., recrystallization). Validation requires mass spectrometry (MS) for molecular weight confirmation and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Batch-to-batch consistency must be verified using validated analytical methods .

Q. What in vitro assays are most suitable for assessing Foropafant fumarate’s mechanism of action?

Methodological Answer: Receptor-binding assays (e.g., radioligand displacement) and cell-based models (e.g., immortalized cell lines expressing target receptors) are foundational. Researchers should include positive controls and replicate experiments across multiple cell passages to account for variability. Data normalization to vehicle-treated groups is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) profiles of Foropafant fumarate across species?

Methodological Answer: Conduct meta-analyses of existing PK data to identify confounding variables (e.g., dosing regimens, analytical techniques). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate findings via crossover studies in multiple animal models, controlling for factors like hepatic metabolism and protein binding .

Q. What experimental designs are optimal for dose-response studies of Foropafant fumarate with nonlinear pharmacokinetics?

Methodological Answer: Implement adaptive dose-escalation protocols with frequent plasma sampling to capture AUC and Cmax. Non-compartmental analysis (NCA) paired with population pharmacokinetic (PopPK) modeling can identify saturation thresholds. Include a wide dose range (e.g., 0.1–100 mg/kg) and use statistical power analysis to determine cohort sizes .

Q. How should researchers address variability in Foropafant fumarate’s stability under different storage conditions?

Methodological Answer: Accelerated stability studies (e.g., ICH Q1A guidelines) under controlled temperature (25°C, 40°C) and humidity (60% RH) are essential. Pair these with forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Long-term stability data should be analyzed using Arrhenius equations to predict shelf-life .

Q. What strategies improve the reproducibility of Foropafant fumarate’s efficacy in animal disease models?

Methodological Answer: Standardize animal husbandry (diet, circadian cycles) and randomize treatment groups to minimize bias. Use blinded assessments for endpoint measurements (e.g., histopathology, behavioral tests). Preclinical trials should adhere to ARRIVE guidelines, with detailed reporting of exclusion criteria and statistical methods .

Q. How can proteomic or metabolomic approaches elucidate Foropafant fumarate’s off-target effects?

Methodological Answer: Employ untargeted metabolomics (via LC-MS) and tandem mass tag (TMT) proteomics to profile tissue or plasma samples. Pathway enrichment analysis (e.g., KEGG, Reactome) identifies perturbed biological processes. Validate hypotheses using CRISPR/Cas9 knockouts or pharmacological inhibitors in relevant in vitro models .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing nonlinear relationships in Foropafant fumarate’s dose-efficacy data?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal Emax, Hill equations) to fit dose-response curves. Compare models via Akaike Information Criterion (AIC). For heterogeneous datasets, apply mixed-effects modeling to account for inter-study variability. Sensitivity analysis should test assumptions about outlier exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.